What is the chemical structure of Parvifolixanthone B?
What is the chemical structure of Parvifolixanthone B?
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Parvifolixanthone B, a xanthone derivative isolated from natural sources. It details its chemical structure, physicochemical properties, and relevant experimental protocols for its isolation and biological evaluation.
Chemical Structure
Parvifolixanthone B is a prenylated xanthone, a class of organic compounds characterized by a tricyclic xanthen-9-one core with isoprenoid side chains. Its formal chemical name is 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one .
The structure of Parvifolixanthone B is defined by the following identifiers:
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Chemical Formula: C₂₄H₂₆O₆
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SMILES: COC1=CC(O)=C2C(=O)C3=CC(CC=C(C)C)=C(O)C(O)=C3OC2=C1CC=C(C)C
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InChI: InChI=1S/C24H26O6/c1-12(2)6-8-14-10-16-21(27)19-17(25)11-18(29-5)15(9-7-13(3)4)23(19)30-24(16)22(28)20(14)26/h6-7,10-11,25-26,28H,8-9H2,1-5H3
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of Parvifolixanthone B.
| Property | Value | Source |
| Molecular Weight | 410.46 g/mol | |
| Monoisotopic Mass | 410.172938557 Da | |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | |
| Boiling Point (Predicted) | 627.1 ± 55.0 °C at 760 mmHg | |
| pKa (Predicted) | Extremely weak basic (essentially neutral) |
Experimental Protocols
Detailed experimental data for Parvifolixanthone B is not extensively published. However, protocols for the isolation and cytotoxic evaluation of other xanthones from its natural source, Garcinia parvifolia, provide a strong methodological framework.
Isolation of Xanthones from Garcinia parvifolia
The following protocol is adapted from the methodology used for isolating related xanthone compounds from the stem bark of Garcinia parvifolia.[1]
1. Extraction:
- The dried and powdered stem bark of G. parvifolia (e.g., 3.3 kg) is extracted with 90% methanol (e.g., 10 L) at room temperature for 24 hours.[1]
- The solvent is removed using a rotary evaporator to yield a crude methanol extract.[1]
2. Fractionation:
- The crude extract is subjected to silica gel column chromatography.[1]
- A gradient elution system is employed, starting with n-hexane:ethyl acetate (e.g., 19:1 v/v) and gradually increasing the polarity to 7.5:2.5 v/v.[1] This separates the extract into several primary fractions.
3. Purification:
- Fractions containing xanthones (identified by thin-layer chromatography) are further purified using radial chromatography on silica gel.[1]
- A solvent system such as n-hexane:diisopropyl ether with an increasing polarity gradient (e.g., 9:1 to 1:9 v/v) is used for elution.[1]
- Final purification of subfractions may involve techniques like preparative thin-layer chromatography to yield pure compounds like Parvifolixanthone B.
4. Structure Elucidation:
- The molecular structures of isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS).[1][2]
Cytotoxicity Evaluation (MTT Assay)
This protocol describes a common method for assessing the in vitro cytotoxic activity of purified xanthones against cancer cell lines, such as the 4T1 breast cancer line.[1][2]
1. Cell Culture:
- Cancer cell lines (e.g., 4T1) are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.
3. Compound Treatment:
- The isolated compound (e.g., Parvifolixanthone B) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 0.1 to 100 µg/mL).[1]
- Cells are treated with these concentrations in triplicate and incubated for a specified period (e.g., 24-72 hours). Control wells receive vehicle only.
4. MTT Assay:
- After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
- The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
5. Data Analysis:
- The absorbance is measured using an ELISA plate reader at a specific wavelength (e.g., 540 nm).[1]
- Cell viability is calculated as a percentage relative to the control.
- The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is determined by regression analysis of the dose-response curve.[1][3]
Bioactivity and Potential Mechanisms
While specific biological activities for Parvifolixanthone B are not well-documented in the available literature, xanthones as a class are known to exhibit a wide range of biological effects, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2] For instance, rubraxanthone, another xanthone isolated from G. parvifolia, demonstrated moderate cytotoxic activity against 4T1 breast cancer cells with an IC₅₀ value of 10.96 μM.[2] The biological activity of xanthones is often influenced by the pattern of hydroxylation, methoxylation, and prenylation on the xanthone core.
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the discovery and initial evaluation of novel xanthones from natural products.
Caption: Workflow for Natural Product Isolation and Bioactivity Screening.
Caption: Experimental Workflow for an In Vitro MTT Cytotoxicity Assay.
